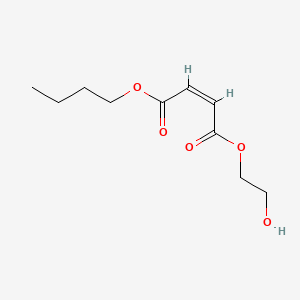

Butyl 2-hydroxyethyl maleate

Description

Contextualization within Unsaturated Ester Chemistry

As an unsaturated ester, Butyl 2-hydroxyethyl maleate (B1232345) belongs to a class of monomers crucial for polymer synthesis. rsc.org The carbon-carbon double bond in the maleate moiety is susceptible to addition reactions, most notably free-radical polymerization. This reactivity allows it to be copolymerized with other monomers, such as vinyl ethers, to create materials with tailored properties. rsc.orggoogle.com

A significant aspect of maleate chemistry is its potential for isomerization to the corresponding fumarate (B1241708) (the trans-isomer) during synthesis or polymerization, a process that can be influenced by catalysts and temperature. rsc.orgitu.edu.tr This isomerization is a critical consideration in polyester (B1180765) synthesis, as the geometry of the double bond affects the polymer chain's structure and, consequently, its physical properties. Furthermore, a known side reaction in the synthesis of unsaturated polyesters from maleates is the addition of hydroxyl groups across the double bond, a phenomenon known as the Ordelt reaction. researchgate.net

Academic Significance and Research Gaps

The academic significance of Butyl 2-hydroxyethyl maleate and related hydroxy-functionalized unsaturated esters lies in their utility for creating functional polymers. The hydroxyl group provides a site for post-polymerization modification or for forming hydrogen bonds, which can influence the material's mechanical and thermal properties. rsc.org Research into the copolymerization of similar structures, such as 2-hydroxyethyl vinyl ether and dimethyl maleate, using advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, highlights the academic drive to produce well-defined, alternating copolymers with controlled molecular weights. researchgate.net

Despite the interest in this class of compounds, specific research focusing exclusively on this compound is not extensively documented in publicly available literature. Much of the existing research investigates related monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA), 2-hydroxyethyl acrylate (B77674) (HEA), or simpler maleate and fumarate diesters. rsc.orgresearchgate.netresearchgate.net This indicates a research gap in the detailed characterization, polymerization kinetics, and specific application development for this compound itself. While it is mentioned as a potential component in formulations, comprehensive studies on its homopolymerization or detailed copolymerization reactivity ratios are sparse. google.com

Scope and Objectives of Research on this compound

The primary objective of research involving this compound and its analogs is the synthesis of novel polymers with specific functionalities. Key research goals include:

Developing advanced polymer architectures: This involves using controlled radical polymerization techniques to synthesize block copolymers or alternating copolymers with predictable molecular weights and low polydispersity. researchgate.net

Controlling reaction pathways: A major focus is on understanding and managing the isomerization of maleate to fumarate units during polyesterification to fine-tune the properties of the resulting unsaturated polyesters. itu.edu.tr

Creating functional materials: Research aims to utilize the hydroxyl functionality for applications such as creating new polymer surfactants through sulfonation of the unsaturated polyester backbone. itu.edu.tr Another objective is the development of radiation-curable compositions for coatings and adhesives, where the monomer acts as a reactive diluent. google.com

Investigating structure-property relationships: A fundamental goal is to understand how the incorporation of hydroxy-functional monomers influences the viscoelastic properties, thermal stability, and adhesive performance of the final polymer. researchgate.netresearchgate.net

Table 2: Summary of Relevant Research Findings

| Research Area | Key Findings | Relevant Compounds |

|---|---|---|

| Polyester Synthesis | Boric acid can be used as a mild catalyst for the polycondensation of hydroxyethyl (B10761427) esters, with significant isomerization of maleate to fumarate units observed. itu.edu.tr | 2-hydroxyethyl maleate itu.edu.tr |

| Controlled Polymerization | RAFT polymerization of 2-hydroxyethyl vinyl ether and dimethyl maleate allows for the synthesis of well-defined alternating copolymers with controlled molecular weights. researchgate.net | 2-hydroxyethyl vinyl ether, Dimethyl maleate researchgate.net |

| Functionalization | Unsaturated polyesters containing maleate/fumarate segments can be quantitatively sulfonated to create a new family of polymer surfactants. itu.edu.tr | Poly(ethylene maleate-co-ethylene fumarate) itu.edu.tr |

| Side Reactions | The addition of hydroxyl groups across the C=C double bond (Ordelt reaction) is a notable side reaction during the synthesis of unsaturated polyesters from maleates. researchgate.net | Bis(hydroxypropyl) maleate researchgate.net |

| Material Properties | The addition of 2-hydroxyethyl methacrylate (HEMA) can significantly improve the tack, peel strength, and shear strength of pressure-sensitive adhesives. researchgate.net | 2-hydroxyethyl methacrylate researchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-propanediol |

| 2-hydroxyethyl acrylate (HEA) |

| 2-hydroxyethyl maleate |

| 2-hydroxyethyl methacrylate (HEMA) |

| 2-hydroxyethyl vinyl ether (HEVE) |

| Bis(hydroxypropyl) maleate |

| Boric acid |

| Butyl 2-hydroxyethyl fumarate |

| This compound |

| Dimethyl maleate (DMM) |

| Fumaric acid |

| Maleic acid |

| Maleic anhydride (B1165640) |

| Poly(ethylene maleate-co-ethylene fumarate) |

| Styrene (B11656) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

26469-34-1 |

|---|---|

Molecular Formula |

C10H16O5 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

1-O-butyl 4-O-(2-hydroxyethyl) (Z)-but-2-enedioate |

InChI |

InChI=1S/C10H16O5/c1-2-3-7-14-9(12)4-5-10(13)15-8-6-11/h4-5,11H,2-3,6-8H2,1H3/b5-4- |

InChI Key |

PUDIPIBJWKQFNR-PLNGDYQASA-N |

Isomeric SMILES |

CCCCOC(=O)/C=C\C(=O)OCCO |

Canonical SMILES |

CCCCOC(=O)C=CC(=O)OCCO |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Butyl 2 Hydroxyethyl Maleate

Established Synthetic Pathways for Maleate (B1232345) Esters

The production of maleate esters is predominantly achieved through two primary synthetic routes: the direct esterification of maleic acid and the ring-opening esterification of maleic anhydride (B1165640) with alcohols.

Esterification Reactions and Optimization

Direct esterification of maleic acid with alcohols is an equilibrium-driven reaction that typically requires a catalyst to achieve reasonable reaction rates and yields. ijcea.org Commonly, strong mineral acids such as sulfuric acid or hydrofluoric acid are used, although these can present challenges related to equipment corrosion and waste disposal. zbaqchem.com To overcome these issues, heterogeneous catalysts, including ion-exchange resins like Amberlyst-15 and Indion 225, have been investigated. pan.pl The use of excess alcohol can shift the equilibrium towards the product side, and the continuous removal of water, a byproduct of the reaction, is a critical optimization parameter to drive the reaction to completion. pan.pl

Ring-Opening Reactions of Maleic Anhydride with Alcohols

A more common and often more efficient method for synthesizing maleate esters involves the reaction of maleic anhydride with alcohols. zbaqchem.com This process occurs in two distinct stages. The first stage is a rapid, often uncatalyzed, ring-opening of the maleic anhydride by an alcohol molecule to form a monoester. pan.pl This is followed by a slower, reversible second esterification step where a second alcohol molecule reacts with the carboxylic acid group of the monoester to form the diester. pan.pl This second step typically requires a catalyst and elevated temperatures to proceed at a practical rate. zbaqchem.compan.pl

The reaction mechanism involves the nucleophilic attack of the alcohol on a carbonyl carbon of the anhydride, leading to the opening of the ring and the formation of a maleate monoester. zbaqchem.com Subsequent protonation of the hydroxyl group of the carboxylic acid moiety, facilitated by an acid catalyst, allows for a second nucleophilic attack by another alcohol molecule, ultimately forming the diester and water.

Targeted Synthesis of Butyl 2-hydroxyethyl maleate

The synthesis of the asymmetrical diester, this compound, requires a controlled approach to ensure the desired product is formed in high yield, minimizing the formation of the symmetrical diesters, dibutyl maleate and di(2-hydroxyethyl) maleate.

Precursor Selection and Stoichiometry

The logical precursors for the synthesis of this compound are maleic anhydride, n-butanol, and 2-hydroxyethanol (ethylene glycol). The stoichiometry of the reactants is a critical parameter. To favor the formation of the asymmetrical diester, a sequential addition strategy is often employed. Initially, maleic anhydride is reacted with one equivalent of the first alcohol to form the monoester. Subsequently, the second alcohol is added to complete the diester formation. The choice of which alcohol to add first can influence the reaction pathway and product distribution. Given the potential for side reactions with the hydroxyl group of 2-hydroxyethanol, it may be advantageous to first react maleic anhydride with n-butanol to form the monobutyl maleate, followed by the esterification with 2-hydroxyethanol. An excess of the second alcohol can be used to drive the second esterification to completion. For instance, initial molar ratios of alcohol to maleic anhydride in the range of 2.2:1 to 5:1 have been studied for symmetrical diester synthesis and can be adapted for the second step of asymmetrical synthesis. pan.pl

Reaction Condition Parameters (Temperature, Pressure, Solvent Systems, Catalysis)

The reaction conditions for the synthesis of this compound are crucial for optimizing yield and purity.

Temperature: Esterification reactions are typically conducted at elevated temperatures to increase the reaction rate. For the synthesis of related dibutyl maleate, temperatures ranging from 383 K to 413 K (110 °C to 140 °C) have been found to be effective. pan.pl A similar temperature range would be appropriate for the synthesis of this compound. The reaction is generally carried out under atmospheric pressure. pan.pl

Solvent Systems: While the reaction can be carried out in bulk with an excess of one of the alcohol reactants serving as the solvent, an inert solvent capable of forming an azeotrope with water, such as toluene (B28343) or xylene, can be employed. This facilitates the removal of water via a Dean-Stark apparatus, thereby driving the equilibrium towards the formation of the diester.

Catalysis: A variety of acidic catalysts can be employed for the second, slower esterification step.

Homogeneous Catalysts: Sulfuric acid and p-toluenesulfonic acid are effective and inexpensive but can lead to corrosion and purification challenges. zbaqchem.compan.pl

Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Dowex 50WX8, Amberlyst-15) are advantageous as they can be easily separated from the reaction mixture by filtration and potentially reused. pan.plresearcher.life

Organometallic Catalysts: Tetrabutyl zirconate and phosphotungstic acid have also been shown to be active catalysts for maleate esterification. pan.pl Phosphotungstic acid, in particular, has been identified as a highly active catalyst in the synthesis of dibutyl maleate. pan.pl

The following table summarizes typical catalysts and conditions used in the synthesis of related maleate esters, which can be extrapolated for the synthesis of this compound.

| Catalyst | Temperature Range (K) | Molar Ratio (Alcohol:Anhydride) | Key Findings |

| Sulfuric Acid | 383–413 | 2.2:1 to 5:1 | Highly effective but corrosive. pan.pl |

| Phosphotungstic Acid | 383–413 | 2.2:1 to 5:1 | Found to be the most active catalyst in a study. pan.pl |

| Dowex 50WX8 | 383–413 | 2.2:1 to 5:1 | Heterogeneous catalyst, easily separable. pan.pl |

| Tetrabutyl Zirconate | 383–413 | 2.2:1 to 5:1 | Reaction is slow and dependent on acid concentration. pan.pl |

| Amberlyst-15 | Not specified | Not specified | Effective heterogeneous catalyst. researcher.life |

Derivatization of this compound

This compound possesses two primary reactive sites for derivatization: the carbon-carbon double bond of the maleate moiety and the terminal hydroxyl group of the 2-hydroxyethyl chain.

The presence of the hydroxyl group allows for a range of common derivatization reactions. libretexts.org It can undergo further esterification with other carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form a more complex ester. libretexts.org Alternatively, etherification reactions can be performed, for instance, by reaction with alkyl halides under basic conditions. The hydroxyl group can also be converted into a better leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles. libretexts.org

The electron-deficient carbon-carbon double bond in the maleate backbone is susceptible to nucleophilic addition reactions , a class of reactions known as Michael additions. It can also participate in polymerization reactions. The presence of the double bond allows this compound to act as a monomer or co-monomer in free-radical polymerization, leading to the formation of polymers with tailored properties. Additionally, the cis-configuration of the maleate double bond can be isomerized to the trans-fumarate form, often using catalysts such as thiourea (B124793) in an acidic medium, which can alter the geometric and, consequently, the chemical and physical properties of the molecule and any resulting polymers. google.com

Reactions Involving the Maleate Double Bond

The electron-deficient double bond in the maleate moiety of this compound is a prime site for various addition reactions. The reactivity of this double bond is influenced by the two electron-withdrawing ester groups attached to it.

One of the most significant reactions for this type of system is polymerization . Maleate esters can undergo free-radical polymerization, although they tend to polymerize less readily on their own compared to acrylates and methacrylates. More commonly, they are used as comonomers in copolymerization with other vinyl monomers like styrene (B11656), acrylates, and vinyl acetate (B1210297) to impart specific properties to the resulting polymer. For instance, the copolymerization of similar monomers, such as 2-hydroxyethyl methacrylate (B99206) (HEMA) with butyl acrylate (B77674), has been studied extensively to create hydrogels and other functional polymers tsijournals.comresearchgate.net. It is expected that this compound could be incorporated into polymer chains via similar mechanisms, such as free-radical polymerization initiated by compounds like azobisisobutyronitrile (AIBN) or peroxides cmu.edumdpi.com. The presence of the hydroxyl group would also offer a site for subsequent cross-linking or further modification of the polymer.

The maleate double bond is also a competent dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction . While specific examples with this compound are not documented, maleate esters, in general, react with conjugated dienes to form cyclohexene (B86901) derivatives. The reaction conditions would likely involve heating the maleate with a suitable diene, such as butadiene or cyclopentadiene. The resulting cyclic adduct would be a complex molecule with a defined stereochemistry, offering a pathway to intricate chemical architectures.

Furthermore, the electron-poor nature of the maleate double bond makes it susceptible to Michael addition reactions. This involves the conjugate addition of a nucleophile to the β-carbon of the double bond. A variety of nucleophiles, including amines, thiols, and carbanions (such as those derived from malonic esters), could potentially be added to this compound. This reaction would lead to the formation of a succinate (B1194679) derivative, providing a method for carbon-carbon or carbon-heteroatom bond formation and further functionalization of the molecule.

Reactions Involving the Hydroxyethyl (B10761427) Moiety

The primary hydroxyl group in the 2-hydroxyethyl portion of the molecule offers a versatile handle for a range of derivatization reactions, primarily through reactions typical of alcohols.

Esterification of the hydroxyl group is a straightforward modification. Reaction with a carboxylic acid, acid chloride, or acid anhydride would yield a diester of maleic acid with two different alcohol-derived chains. For example, reacting this compound with acetic anhydride would produce butyl 2-acetoxyethyl maleate. This transformation could be used to modify the physical properties of the molecule, such as its polarity and solubility.

Another common reaction is etherification . The hydroxyl group can be converted into an ether by reacting it with an alkyl halide under basic conditions (Williamson ether synthesis) or by other etherification methods. This would introduce an ether linkage, which could be used to attach other functional groups or polymer chains.

The hydroxyl group is also reactive towards isocyanates, leading to the formation of urethane linkages. This reaction is fundamental to the production of polyurethanes. This compound could act as a chain extender or a cross-linking agent in polyurethane synthesis by reacting its hydroxyl group with a diisocyanate. This would incorporate the maleate functionality into the polyurethane backbone, which could then be utilized for subsequent cross-linking reactions via the double bond.

Formation of Mixed Esters and Complex Structures

The synthesis of this compound itself likely proceeds through a two-step esterification of maleic anhydride pan.pl. First, the anhydride reacts with one of the alcohols, for instance, butanol, to form a monoester, butyl maleate. The remaining carboxylic acid group is then esterified with the second alcohol, 2-hydroxyethanol, to yield the final product. The order of addition of the alcohols could potentially be reversed.

By employing different alcohols in the second esterification step, a wide variety of mixed esters of maleic acid can be synthesized. This approach allows for the introduction of various functional groups into the molecule.

Furthermore, this compound can serve as a building block for more complex structures . For example, its polymerization or copolymerization, as discussed earlier, can lead to the formation of functional polymers. The hydroxyl group can be used to graft polymer chains onto other substrates or to initiate ring-opening polymerizations of cyclic esters like caprolactone, leading to the formation of graft copolymers. The combination of the polymerizable double bond and the reactive hydroxyl group within the same molecule makes this compound a potentially valuable monomer for creating complex polymer architectures with tailored properties.

Reaction Mechanisms and Kinetics of Butyl 2 Hydroxyethyl Maleate and Analogous Compounds

Mechanistic Investigations of Esterification and Transesterification Involving Maleate (B1232345) Esters

The formation and modification of the ester functionalities in maleate compounds occur through esterification and transesterification reactions, which can be catalyzed by either acids or bases.

Esterification

The synthesis of a maleate diester, analogous to Butyl 2-hydroxyethyl maleate, typically proceeds in a two-stage reaction starting from maleic anhydride (B1165640) and the corresponding alcohols. pan.pl

Monoester Formation: The first stage is a rapid, exothermic, and nearly complete reaction where an alcohol molecule attacks one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring to form a monoester, which contains both an ester group and a carboxylic acid group. koyonchem.comresearchgate.net

Diester Formation: The second stage is the esterification of the remaining carboxylic acid group with a second alcohol molecule. This step is significantly slower and reversible, thus requiring a catalyst and often the removal of water to drive the reaction to completion. pan.plresearchgate.net

Kinetic studies on the esterification of maleic anhydride with various butanols have shown that the second, slower stage is the rate-determining step. pan.plresearchgate.net The reaction kinetics are typically second order with respect to both the monoester and the alcohol in the presence of acid catalysts like sulfuric acid or phosphotungstic acid. pan.plppor.az

| Alcohol | Catalyst | Temperature Range (K) | Reaction Order (Overall) | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| Butan-1-ol | Sulfuric Acid | 383–413 | 2 | Not specified |

| Butan-1-ol | Phosphotungstic Acid | 383–413 | 2 | Not specified |

| Hexan-1-ol | Sulfuric Acid | Not specified | 1 (respect to monoester) | Not specified |

| Methanol | HY zeolite | Not specified | Series-parallel | Not specified |

| Octyl alcohol | Dowex resin | Not specified | 1 (respect to acid) | 58.71 |

Transesterification

Transesterification is the process of exchanging an alkoxy group of an ester with another. This reaction is reversible and can be catalyzed by either acids or bases. wikipedia.org

Acid-Catalyzed Mechanism: A strong acid protonates the carbonyl oxygen of the maleate ester, increasing the electrophilicity of the carbonyl carbon. A molecule of a new alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to a tetrahedral intermediate. After a proton transfer, the original alkoxy group is eliminated as an alcohol, and deprotonation of the carbonyl oxygen regenerates the catalyst and yields the new ester. wikipedia.org

Base-Catalyzed Mechanism: A strong base deprotonates the incoming alcohol to form a highly nucleophilic alkoxide ion. srsintl.comsrsbiodiesel.com This alkoxide attacks the carbonyl carbon of the maleate ester, forming a tetrahedral intermediate. srsintl.commasterorganicchemistry.com The original alkoxy group is then expelled as an alkoxide, resulting in the new ester. srsbiodiesel.commasterorganicchemistry.com This method is sensitive to the presence of water, which can lead to saponification (hydrolysis) of the ester. srsintl.comsrsbiodiesel.com The reaction equilibrium is driven forward by using a large excess of the reactant alcohol or by removing the alcohol byproduct. wikipedia.org

Catalytic Reaction Pathways

Metal catalysts can be employed to facilitate specific additions to the double bond of maleate esters, offering high selectivity and control over the reaction outcome.

Hydroboration

Hydroboration involves the addition of a boron-hydrogen bond across the double bond. For α,β-unsaturated esters, this reaction typically requires a catalyst to achieve good conversion and selectivity. The process is a two-step sequence involving hydroboration followed by oxidation.

Hydroboration Step: A borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) adds across the alkene. wvu.edu The reaction is a concerted, syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. libretexts.orgmasterorganicchemistry.com Due to both steric and electronic effects, the boron atom adds to the less substituted carbon (the α-carbon in the case of maleates), and the hydrogen adds to the more substituted carbon (the β-carbon). wvu.edulibretexts.org This regioselectivity is the reverse of what is typically seen in hydroboration of simple alkenes and is influenced by the conjugated system. Rhodium-catalyzed hydroboration has been shown to provide tertiary boronic esters from β,β-disubstituted α,β-unsaturated amides, a related class of compounds. nih.gov

Oxidation Step: The resulting organoborane is not isolated but is treated in situ with an oxidizing agent, typically hydrogen peroxide (H₂O₂) in a basic solution. masterorganicchemistry.com A hydroperoxide anion attacks the electron-deficient boron atom. wvu.edubyjus.com This is followed by a rearrangement where the alkyl group migrates from the boron to the adjacent oxygen, displacing a hydroxide (B78521) ion. libretexts.orgbyjus.com This process repeats for all alkyl groups on the boron, forming a trialkyl borate (B1201080) ester. Finally, hydrolysis of the borate ester yields the alcohol product with retention of stereochemistry. masterorganicchemistry.com

Boration

Boration, specifically β-boration, involves the addition of a B-B or B-Si bond across the double bond, leading to the formation of a β-boryl ester. This reaction is catalyzed by transition metals, particularly copper. acs.org

The copper-catalyzed β-boration of α,β-unsaturated esters with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiborane typically proceeds via the following mechanism: acs.orgnih.gov

Formation of a copper-boryl complex.

Conjugate addition of the copper-boryl species to the α,β-unsaturated ester, which places the boryl group at the β-position and generates a copper enolate intermediate.

Protonolysis or reaction with an alcohol (like methanol) regenerates the catalyst and yields the β-boryl ester product. acs.org

This method provides direct access to β-functionalized boronic acids and their derivatives, which are valuable synthetic intermediates. nih.gov Studies have demonstrated the applicability of this reaction to a wide range of α,β-unsaturated esters, ketones, and amides. nih.govacs.org

Organocatalytic Systems (e.g., N-Heterocyclic Carbenes)

N-Heterocyclic Carbenes (NHCs) have emerged as highly effective organocatalysts for a variety of chemical transformations, including esterification and transesterification reactions, offering a metal-free alternative to traditional catalysts. organic-chemistry.orgnih.gov These stable carbenes are typically generated in situ from the deprotonation of an azolium salt precursor (such as imidazolium, thiazolium, or triazolium salts) by a base. nih.gov Their catalytic activity stems from their nature as strong σ-donors, which makes the carbene carbon highly nucleophilic. mdpi.com

The general mechanism for NHC-catalyzed oxidative esterification begins with the nucleophilic attack of the carbene on an aldehyde, forming a tetrahedral intermediate. mdpi.com This intermediate then rearranges into a key species known as the Breslow intermediate. mdpi.comnih.gov Under oxidative conditions, the Breslow intermediate is converted into an acyl azolium intermediate. This species is highly electrophilic at the carbonyl carbon. mdpi.com A nucleophile, such as an alcohol, can then attack this acyl azolium intermediate. The subsequent collapse of the resulting tetrahedral adduct releases the final ester product and regenerates the NHC catalyst, allowing the catalytic cycle to continue. mdpi.com

In the context of transesterification, computational and experimental studies suggest the role of the NHC is to facilitate a proton transfer from the alcohol to the carbonyl oxygen of the ester. researchgate.net This forms a tetrahedral intermediate which then decomposes to yield the acylated product. researchgate.net The versatility of NHCs allows them to efficiently catalyze the acylation of alcohols under mild, room temperature conditions, often with low catalyst loadings. organic-chemistry.orgresearchgate.net High-level DFT calculations have shown that the NHC can activate the alcohol by forming a strong hydrogen bond, thereby increasing the alcohol's nucleophilicity and facilitating the reaction. rsc.org

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies on the synthesis of maleate esters, particularly analogous compounds like dibutyl maleate, provide critical insights into the reaction dynamics. The esterification of maleic anhydride with an alcohol like butanol typically proceeds in two stages. pan.pl

A rapid, nearly complete initial reaction where one molecule of alcohol reacts with maleic anhydride to form the monoester (e.g., monobutyl maleate). pan.pl

A second, slower, and reversible stage where the monoester reacts with another molecule of alcohol to form the diester (e.g., dibutyl maleate). pan.pl

Influence of Reactant Concentration and Temperature

Table 1: Effect of Molar Ratio on Dibutyl Maleate Synthesis Data derived from studies on analogous maleate ester syntheses.

| Reactant | Molar Ratio (Alcohol:Acid) | Observation | Reference |

|---|---|---|---|

| Butan-1-ol & Maleic Anhydride | 2.2:1 to 5:1 | Reaction kinetics appeared to be second order with respect to both acid and alcohol. | pan.pl |

| n-Butanol & Maleic Acid | 4:1 | Optimization of parameters resulted in a 56.2% yield at 343 K. | researchgate.net |

| n-Butanol & Maleic Anhydride | 1.5:1 to 2.5:1 | Esterification rate can reach ≥99% with appropriate catalyst and conditions. | patsnap.com |

Temperature: The reaction rate of esterification is highly dependent on temperature. An increase in temperature typically leads to a higher reaction rate constant, a relationship that generally follows the Arrhenius equation. pan.plppor.az Kinetic studies for the synthesis of dibutyl maleate have been conducted in a temperature range of 383–413 K (110–140 °C). pan.plppor.az For the hydrogenation of dimethyl maleate, an analogous reaction, the conversion rate was also observed to increase with temperature. asianpubs.org The activation energy for the second stage of dibutyl phthalate (B1215562) synthesis, a similar process, was determined to be 78.5 kJ/mol. researchgate.net

Table 2: Effect of Temperature on Maleate Ester Reactions

| Reaction | Temperature Range (K) | Activation Energy (kJ/mol) | Observation | Reference |

|---|---|---|---|---|

| Esterification of Maleic Anhydride with Butanols | 383–413 | Not specified | Reaction rate follows the Arrhenius equation well. | pan.pl |

| Hydrogenation of Dimethyl Maleate | 323–343 | 58.9 | Conversion rate increased with increasing temperature. | asianpubs.org |

| Esterification of Phthalic Anhydride with Butanol | 383–413 | 78.5 | Reaction rate is first-order with respect to monoester. | researchgate.net |

Role of Catalysts and Inhibitors

Catalysts: The choice of catalyst is crucial for achieving high yield and selectivity in maleate ester synthesis. A wide range of catalysts has been studied for the production of analogous compounds like dibutyl maleate. pan.pl

Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid are effective and inexpensive but can cause corrosion and wastewater issues. pan.pl Organic acids such as p-toluenesulfonic acid are also commonly used. wikipedia.orgpenpet.com Phosphotungstic acid has been identified as a particularly active and selective catalyst. pan.plppor.az

Heterogeneous Catalysts: Solid acid catalysts, such as the ion exchange resin Dowex 50WX8, offer the advantage of being easily separated from the reaction mixture and reused. pan.pl

Organometallic Catalysts: Tetrabutyl zirconate has been used, although reactions in its presence were found to be very slow and dependent only on the acid concentration. pan.plppor.az

Basic Catalysts: In certain syntheses, such as the reaction of maleic anhydride with 1,4-butanediol, basic catalysts (including basic resins) are employed to avoid acid-catalyzed side reactions like the dehydration of the diol. google.com

Organocatalysts: As detailed in section 3.3.2, N-Heterocyclic Carbenes (NHCs) are efficient metal-free catalysts that promote esterification under mild conditions. rsc.org

Table 3: Comparison of Catalysts for Dibutyl Maleate Synthesis Data from a comparative study of the esterification of maleic anhydride with butanols.

| Catalyst | Type | Relative Activity/Remarks | Reference |

|---|---|---|---|

| Sulfuric acid | Homogeneous Acid | Highly effective but corrosive. | pan.pl |

| Phosphotungstic acid | Homogeneous Acid | Proved to be the most active catalyst in the study. | pan.pl |

| Dowex 50WX8 | Heterogeneous (Ion Exchange Resin) | Easily isolated and reused. | pan.pl |

| Tetrabutyl zirconate | Organometallic | Reaction was very slow. | pan.pl |

Inhibitors: A significant challenge in the synthesis and handling of maleate esters is the potential for unwanted polymerization across the carbon-carbon double bond, which can be initiated by free radicals, especially at elevated temperatures. chemicalforums.com To prevent this, polymerization inhibitors are often added to the reaction mixture. Common classes of inhibitors include phenols (e.g., Butylated hydroxytoluene - BHT) and phosphites, which act to scavenge free radicals and consume peroxides that may form. chemicalforums.com Interestingly, actively sparging the reaction with air can sometimes help quench spontaneous radical reactions, although this is typically done in conjunction with inhibitors to manage peroxide formation. chemicalforums.com

Polymerization Science of Butyl 2 Hydroxyethyl Maleate

Homopolymerization Mechanisms and Kinetics

The homopolymerization of maleate (B1232345) esters, including Butyl 2-hydroxyethyl maleate, is generally challenging. The steric hindrance caused by the two ester groups attached to the double bond significantly impedes the propagation step in chain-growth polymerization. This inherent difficulty often leads to low polymerization rates and the formation of low molecular weight polymers.

Free radical polymerization is a common method for polymerizing vinyl monomers. However, maleate esters are known to be sluggish monomers in this process. The homopolymerization of maleic anhydride (B1165640), a related compound, is a slow reaction and typically requires high concentrations of initiators. For instance, the bulk polymerization of liquid maleic anhydride at 74.5°C showed a high degree of chain-transfer. The propagation rate constant is significantly lower than that of more reactive monomers. This low reactivity is attributed to the steric hindrance from the bulky ester groups, which restricts the approach of the growing polymer radical to the monomer.

The general kinetic scheme of free-radical polymerization involves initiation, propagation, and termination steps. The rate of polymerization (Rp) is directly proportional to the monomer concentration and the square root of the initiator concentration.

Table 1: Key Kinetic Parameters in Free Radical Polymerization

| Parameter | Description | Typical Relationship |

| Rp | Rate of Polymerization | Rp ∝ [M][I]^0.5 |

| kp | Propagation Rate Constant | Influenced by monomer structure and steric effects. |

| kt | Termination Rate Constant | Dependent on radical mobility and concentration. |

| CM | Chain Transfer to Monomer Constant | Ratio of the rate of chain transfer to monomer to the rate of propagation. |

Note: [M] represents monomer concentration and [I] represents initiator concentration.

Controlled/living polymerization techniques offer a pathway to synthesize polymers with well-defined molecular weights, low polydispersity, and complex architectures. wikipedia.orgresearchgate.net These methods aim to minimize irreversible termination and chain transfer reactions.

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile controlled radical polymerization technique. While extensively used for acrylates and methacrylates, its application to maleate esters like this compound is less common due to the monomer's low reactivity. The success of ATRP relies on a dynamic equilibrium between active (propagating) radicals and dormant species, typically an alkyl halide, catalyzed by a transition metal complex. For sluggish monomers, achieving efficient initiation and propagation can be challenging.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is another powerful controlled radical polymerization method that can be applied to a wide range of monomers. It involves the use of a RAFT agent, typically a dithio compound, to mediate the polymerization via a reversible chain transfer process. While RAFT has been successfully used for the copolymerization of maleates, its use for the homopolymerization of this compound would still be limited by the inherent low reactivity of the monomer. Studies on the RAFT polymerization of similar monomers, like dimethyl maleate, have been conducted in the context of alternating copolymerization. researchgate.net

Copolymerization with Various Monomers

This compound readily participates in copolymerization reactions with a variety of other monomers. This approach is often more successful than homopolymerization and allows for the incorporation of its specific functionalities into a wide range of polymer structures.

The electron-deficient nature of the maleate double bond makes this compound an excellent acceptor monomer for copolymerization with electron-rich donor monomers. This often leads to a strong tendency for alternating copolymerization. Common comonomers include styrene (B11656), vinyl ethers, and acrylates. The reactivity ratios of the comonomer pair determine the composition and sequence distribution of the resulting copolymer.

Table 2: Examples of Comonomers for Copolymerization with Maleate Esters

| Comonomer Type | Example | Resulting Copolymer Characteristics |

| Styrenics | Styrene | Can form alternating or statistical copolymers depending on the polymerization method. |

| Vinyl Ethers | Ethyl vinyl ether | Strong tendency for alternating copolymerization. google.com |

| Acrylates | n-Butyl acrylate (B77674) | Reactivity ratios will dictate the final copolymer composition. cmu.edu |

| Methacrylates | Methyl methacrylate (B99206) | Can be copolymerized to introduce specific functionalities. scielo.org.mx |

The pendant hydroxyethyl (B10761427) group in this compound provides a valuable site for post-polymerization modification or for influencing the polymer's properties. This hydroxyl functionality can be used to:

Initiate further polymerization: The hydroxyl group can be functionalized to create a macroinitiator for techniques like ATRP, allowing for the synthesis of graft copolymers.

Cross-linking: The hydroxyl groups can participate in cross-linking reactions to form thermoset materials or hydrogels.

Surface modification: Polymers containing these hydroxyl groups can be used to modify the surface properties of materials, for example, by increasing hydrophilicity.

Attachment of other molecules: The hydroxyl group serves as a reactive handle for attaching biomolecules, drugs, or other functional moieties.

For instance, studies on poly(2-hydroxyethyl methacrylate) (PHEMA), a structurally related polymer, demonstrate the versatility of the hydroxyl group in creating complex polymer architectures like block copolymers. rsc.orgijpras.com

Maleates are well-known for their propensity to undergo alternating copolymerization with electron-donating monomers. This behavior is often explained by the formation of a charge-transfer complex between the electron-poor maleate and the electron-rich comonomer. This complex then polymerizes as a single unit, leading to a highly regular alternating structure in the polymer backbone.

A classic example is the copolymerization of maleic anhydride with styrene. Similarly, this compound is expected to exhibit a strong alternating tendency with comonomers like vinyl ethers. google.com The RAFT alternating copolymerization of 2-hydroxyethyl vinyl ether and dimethyl maleate has been successfully achieved, indicating that similar controlled techniques could be applied to this compound to produce well-defined alternating copolymers. researchgate.net

Crosslinking and Network Formation

The structure of this compound, featuring a polymerizable double bond, a hydroxyl group, and ester functionalities, allows for the formation of crosslinked polymer networks through various mechanisms. These networks exhibit enhanced thermal stability and mechanical properties compared to their linear counterparts.

Thermal Crosslinking Processes

Thermal crosslinking in polymers derived from this compound typically involves leveraging the pendant hydroxyl (-OH) groups. At elevated temperatures, these groups can undergo condensation reactions, such as esterification or etherification, to form covalent bonds between polymer chains.

One common mechanism is the self-crosslinking reaction through transesterification, where the hydroxyl group of one chain attacks an ester group (either the butyl maleate or a comonomer ester group) on an adjacent chain, creating a crosslink and releasing butanol or another alcohol. The presence of residual acidic or basic catalysts can significantly accelerate this process.

Another approach involves copolymerizing this compound with a comonomer containing a reactive group that specifically crosslinks with the hydroxyl group. For instance, copolymerization with monomers containing carboxylic acid or anhydride functionalities, such as maleic acid, can lead to network formation via polyester (B1180765) linkages upon heating. Research on similar systems, like poly(2-hydroxyethyl methacrylate-maleic acid) [P(HEMA/MA)], has shown that the network structure confers a slight thermal stabilization to the polymer. The degradation mechanism of these copolymeric networks differs from that of the homopolymer. Increasing the crosslink density generally enhances thermal stability and char formation.

The extent of crosslinking, or crosslink density, is a critical parameter that influences the final properties of the material. It can be controlled by the concentration of the monomer, the curing temperature, and the duration of the thermal treatment. Higher crosslink density typically leads to increased hardness, improved solvent resistance, and a higher glass transition temperature (Tg), as it restricts the segmental motion of the polymer chains.

Table 1: Influence of Crosslinking on Thermal Properties of Polymer Systems This table presents data from analogous polymer systems to illustrate the general principles of thermal crosslinking.

Source: Data conceptualized from findings on crosslinked polymer thermal stability.

Photopolymerization and UV-Curing Applications

Photopolymerization, particularly ultraviolet (UV) curing, is a highly efficient method for creating crosslinked networks from monomers like this compound. This technology is valued for its rapid cure speeds at ambient temperatures, solvent-free formulations, and low energy consumption. The process relies on the carbon-carbon double bond within the maleate functional group.

The UV-curing process involves a formulation containing the monomer, oligomers, and a photoinitiator. When exposed to UV radiation, the photoinitiator absorbs the light energy and decomposes to generate reactive species, typically free radicals. These radicals initiate a chain polymerization reaction by attacking the double bonds of the maleate monomers, leading to the rapid formation of a highly crosslinked, three-dimensional polymer network.

The presence of the hydroxyl group in this compound can enhance the performance of UV-cured coatings by improving adhesion to polar substrates through hydrogen bonding. Furthermore, the butyl ester group provides flexibility and hydrophobicity to the final polymer. Due to these combined properties, this monomer is suitable for a variety of UV-curing applications, including:

Coatings: Providing protective and decorative finishes on wood, plastic, and metal.

Adhesives: Used in pressure-sensitive adhesives and structural bonding applications.

Inks: Forming durable and high-gloss ink films in printing processes.

Dental Resins: Contributing to the formulation of radiation-curable dental composites.

The efficiency of the curing process and the properties of the resulting film are dependent on factors such as the type and concentration of the photoinitiator, the intensity of the UV light, and the presence of other functional monomers in the formulation.

Polymer Structure-Property Relationships

The macroscopic properties of polymers derived from this compound are directly governed by their molecular structure, including molecular weight, polydispersity, and the arrangement of monomer units in the polymer chain.

Molecular Weight and Polydispersity Control

The average molecular weight (MW) and the breadth of the molecular weight distribution, known as the polydispersity index (PDI), are fundamental characteristics that determine the mechanical and rheological properties of a polymer.

In conventional free-radical polymerization, these parameters are controlled by several factors:

Initiator Concentration: Higher initiator concentrations generally lead to the formation of more polymer chains, resulting in a lower average molecular weight.

Monomer Concentration: The ratio of monomer to initiator concentration is a key determinant of the kinetic chain length and, consequently, the molecular weight.

Temperature: Increasing the polymerization temperature typically increases the rate of both initiation and termination, often leading to a decrease in molecular weight.

Chain Transfer Agents: The addition of chain transfer agents can be used to deliberately limit the growth of polymer chains and control molecular weight.

For polymers based on this compound, achieving a low PDI (i.e., a narrow molecular weight distribution) via conventional free-radical polymerization can be challenging. A narrow PDI is desirable as it often leads to more predictable and uniform material properties. Studies on analogous systems have shown that polymerization conditions can significantly affect the PDI. For instance, in the free-radical copolymerization of butyl methacrylate and 2-hydroxyethyl acrylate, conducting the polymerization in a confined nanoreactor resulted in a lower PDI compared to bulk polymerization, suggesting that termination by combination becomes the predominant mode under confinement.

Advanced techniques like controlled radical polymerization (e.g., ATRP, RAFT) offer more precise control over the polymerization process, allowing for the synthesis of polymers with predetermined molecular weights and very low PDIs (typically < 1.5). These methods would be applicable to this compound, enabling the creation of well-defined polymer architectures.

Effect of Monomer Composition on Polymerization Outcome

Copolymerization is a powerful strategy to tailor the properties of the final polymer material. By incorporating one or more different comonomers with this compound, a wide range of properties can be achieved. The selection of the comonomer and its relative proportion in the polymer chain are critical.

For example, copolymerizing this compound (a relatively flexible and hydrophilic monomer due to the butyl and hydroxyethyl groups, respectively) with other monomers can modify key properties:

Glass Transition Temperature (Tg): Copolymerizing with a high-Tg monomer, such as styrene or methyl methacrylate, will increase the Tg of the resulting copolymer, making it more rigid and less flexible at room temperature. Conversely, copolymerizing with a low-Tg monomer, like butyl acrylate, will lower the Tg, resulting in a softer, more elastomeric material.

Hydrophilicity and Water Uptake: The hydroxyl group of this compound imparts hydrophilicity. Copolymerizing it with a hydrophobic monomer, such as butyl methacrylate, can precisely control the water absorption of the final polymer. Research on poly(HEMA-co-BMA) hydrogels shows that as the mole fraction of the hydrophobic butyl methacrylate increases, the equilibrium water content of the hydrogel decreases.

Mechanical Properties: The monomer composition directly influences mechanical properties like tensile strength and modulus. For instance, incorporating a rigid comonomer can increase the tensile strength of the material.

Reactivity Ratios: The relative reactivity of this compound and its comonomer determines how they are incorporated into the growing polymer chain. This affects whether the resulting copolymer has a random, blocky, or alternating structure, which in turn influences its properties. Studies on the copolymerization of 2-hydroxyethyl methacrylate (HEMA) and butyl methacrylate (BMA) have shown that HEMA is generally more reactive and incorporates preferentially into the copolymer chain in bulk systems. This relative reactivity can be influenced by the choice of solvent, with non-polar solvents enhancing HEMA's reactivity and polar solvents reducing it.

Table 2: Effect of Comonomer Composition on Copolymer Properties This table presents data from the analogous HEMA/BMA copolymer system to illustrate the impact of monomer feed composition on final polymer properties.

Source: Data adapted from studies on 2-hydroxyethyl methacrylate (HEMA) and n-butyl methacrylate (BMA) copolymers.

Advanced Analytical and Spectroscopic Characterization of Butyl 2 Hydroxyethyl Maleate and Its Derivatives/polymers

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of Butyl 2-hydroxyethyl maleate (B1232345) and tracking its transformation during polymerization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of Butyl 2-hydroxyethyl maleate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the butyl group, the hydroxyethyl (B10761427) group, and the maleate double bond are expected. The protons of the butyl chain typically appear in the upfield region, while the protons on the carbons adjacent to the oxygen atoms of the ester and alcohol groups are shifted downfield. The vinyl protons of the maleate moiety are characteristically observed as a singlet or a pair of doublets, depending on the magnetic environment.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each carbon atom in the molecule. The carbonyl carbons of the ester groups are typically found in the most downfield region (around 165-175 ppm). The carbons of the C=C double bond in the maleate structure also have characteristic chemical shifts.

For copolymers derived from monomers like butyl methacrylate (B99206) and 2-hydroxyethyl acrylate (B77674), ¹H NMR is crucial for determining the final copolymer composition. nih.govunlp.edu.ar This is achieved by integrating the signals corresponding to the unique protons of each monomer unit within the polymer chain. unlp.edu.ar

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on standard chemical shift ranges. Actual values may vary depending on solvent and experimental conditions.)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Butyl: -CH₃ | ~0.9 | ~13 |

| Butyl: -CH₂-CH₃ | ~1.4 | ~19 |

| Butyl: -CH₂-CH₂-O- | ~1.6 | ~30 |

| Butyl: -O-CH₂- | ~4.2 | ~65 |

| Maleate: -CH=CH- | ~6.2 | ~130 |

| Hydroxyethyl: -O-CH₂- | ~4.3 | ~67 |

| Hydroxyethyl: -CH₂-OH | ~3.8 | ~60 |

| Hydroxyethyl: -OH | Variable | - |

| Ester C=O | - | ~165 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and its polymers.

The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3500-3200 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic butyl and ethyl groups are observed around 2960-2850 cm⁻¹. nih.govmdpi.com The most prominent peak is typically the C=O stretching vibration of the ester groups, which appears in the range of 1730-1700 cm⁻¹. nih.govmdpi.com Other significant bands include the C=C stretching of the maleate double bond around 1640 cm⁻¹ and the C-O stretching vibrations of the ester and alcohol groups between 1300 and 1050 cm⁻¹. nih.govmdpi.com

In studies of related polymers like poly(2-hydroxyethyl methacrylate) (PHEMA), temperature-dependent IR spectroscopy has been used to investigate hydrogen-bonding structures, specifically the interactions involving the O-H and C=O groups. nih.govfrontiersin.org

Raman spectroscopy provides complementary information. It is particularly useful for observing the symmetric C=C stretching vibration, which may be weak in the IR spectrum. The progress of polymerization can be monitored using Raman spectroscopy by observing the decrease in the intensity of the C=C vibration band as the monomer is converted into a polymer. pnnl.gov For instance, in the gamma irradiation-induced copolymerization of 2-hydroxyethyl methacrylate and acrylamide, Raman spectra showed significant changes as the monomer mixture formed a gel, indicating the consumption of C=C bonds. pnnl.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |

| Alkane (C-H) | C-H Stretch | 2960 - 2850 |

| Ester (C=O) | C=O Stretch | 1730 - 1700 |

| Alkene (C=C) | C=C Stretch | ~1640 |

| Ester/Alcohol (C-O) | C-O Stretch | 1300 - 1050 |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For this compound, the primary chromophore is the α,β-unsaturated dicarbonyl system of the maleate moiety. This system gives rise to characteristic electronic transitions.

A strong absorption band, corresponding to a π→π* transition, is expected in the UV region. A weaker absorption band, resulting from a forbidden n→π* transition of the carbonyl groups, may also be observed at a longer wavelength. The position and intensity of these absorption maxima can be influenced by the solvent polarity. UV-Vis spectroscopy is also a valuable tool for monitoring the kinetics of polymerization, as the disappearance of the C=C double bond in the monomer leads to a decrease in the absorbance at the characteristic wavelength of the π→π* transition. Studies on the polymerization of 2-hydroxyethyl methacrylate have utilized UV-Vis spectrophotometry to analyze the relative intensity of polymerization. repec.org

Chromatographic and Separation Techniques

Chromatographic methods are indispensable for assessing the purity of the this compound monomer and for characterizing its polymers and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds. It is used to assess the purity of the this compound monomer, detecting and identifying any residual starting materials, solvents, or by-products from its synthesis.

In GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the chromatographic column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a unique "fingerprint" for the compound, allowing for its definitive identification by comparison with spectral libraries. The technique can also be used to identify and quantify volatile degradation products that may form under thermal stress. For example, GC-MS has been successfully employed to detect and quantify related monomers like 2-hydroxyethyl methacrylate (HEMA) in complex biological samples. researchgate.net More advanced techniques like two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC-TOFMS) offer even higher resolution and sensitivity for analyzing complex mixtures. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of non-volatile, polar, or thermally unstable compounds, such as polymers and derivatives of this compound.

LC-MS can be used to analyze the purity of the monomer and to detect non-volatile impurities that would not be amenable to GC-MS. For polymeric materials, techniques such as size-exclusion chromatography (SEC) coupled with a mass spectrometer can provide information about the molecular weight distribution of the polymer. Furthermore, LC-MS is an effective tool for identifying and characterizing degradation products that may form during the use or storage of the material, which may not be volatile enough for GC analysis. The use of high-purity solvents and reagents is critical in LC-MS to avoid the formation of adducts and high background noise, ensuring high sensitivity and reliable performance.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Reaction Kinetics and Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. nih.gov It is widely used to study thermal transitions in polymers, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). nih.gov Furthermore, DSC can be employed to investigate reaction kinetics by monitoring the exothermic heat released during polymerization or curing processes. rsc.orgadvanced-emc.com The total heat evolved is proportional to the extent of the reaction, allowing for the determination of kinetic parameters like activation energy. advanced-emc.comcadence.com

For polymers containing hydroxyethyl and maleate functionalities, DSC is essential for characterizing their thermal properties. In studies of poly(2-hydroxyethyl methacrylate-maleic acid) [P(HEMA/MA)] networks, DSC was used to determine the glass transition temperature. The Tg of these networks was found to decrease from 118 °C to 113 °C as the amount of maleic acid (MA) in the network increased. For comparison, the PHEMA homopolymer had a Tg of 87 °C.

Similarly, in copolymers of hydroxyethyl acrylate (HEA) and methyl methacrylate (MMA), DSC thermograms showed glass transition temperatures that were distinct from the homopolymers of PHEA (–15 °C) and PMMA (105 °C), confirming the formation of a copolymer. The ability to precisely measure these transitions is critical for predicting a polymer's behavior and suitability for various applications.

Table 2: Glass Transition Temperatures (Tg) of Related Copolymers Determined by DSC

| Polymer System | Composition | Glass Transition Temperature (Tg) (°C) |

|---|---|---|

| P(HEMA/MA) Network | Increasing Maleic Acid Content | 118 -> 113 |

| PHEMA Homopolymer | - | 87 |

| PHEA Homopolymer | - | -15 |

| PMMA Homopolymer | - | 105 |

Data sourced from studies on specified polymer systems.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to evaluate the thermal stability and decomposition profile of materials. By heating a sample at a constant rate, a TGA curve is generated, showing the temperatures at which significant weight loss occurs. This information is critical for determining the upper service temperature of a polymer and understanding its degradation mechanism.

Table 3: Thermal Decomposition Temperatures of HEMMA Copolymers by TGA

| Copolymer Sample | Decomposition Temperature (°C) |

|---|---|

| HEMMA1 | 414 |

| HEMMA2 | 416 |

| HEMMA3 | 423 |

| HEMMA4 | 418 |

Data sourced from a study on copolymers of hydroxyethyl acrylate and methyl methacrylate.

Thermomechanical Analysis (TMA) for Polymer Deformation

Thermomechanical Analysis (TMA) is a technique used to measure the dimensional changes of a material as a function of temperature while it is subjected to a constant force (or a modulated force). nih.gov TMA is highly sensitive to the thermal and mechanical properties of polymers, making it an excellent tool for determining the coefficient of thermal expansion (CTE), glass transition temperature (Tg), and softening points. wikipedia.org The CTE of a polymer typically shows a distinct change at the glass transition, increasing as the material transitions from a rigid, glassy state to a more flexible, rubbery state. nih.gov

Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of a material's surface topography and morphology. It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface's composition and structure.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal morphology of polymers at the nanoscale. For polymers derived from this compound, TEM can reveal information about phase separation in copolymers, the dispersion of nanoparticles in composites, and the morphology of self-assembled structures.

The analysis of polymers using TEM often requires specific sample preparation techniques, such as ultramicrotomy to create thin sections or solution casting to form thin films. Staining agents may be used to enhance contrast between different phases or domains within the polymer structure.

Research on related copolymers demonstrates the utility of TEM in morphological studies. For instance, studies on poly(styrene-co-2-hydroxyethyl methacrylate) (PS-HEMA) colloidal crystals have used TEM to reveal surface textures, showing raspberry-like features on the particles. nih.gov In another example, the self-assembly of a novel polymer, poly(diglycidyl maleate-co-stearyl methacrylate), was investigated, where TEM images showed that spherical aggregates could transform into nanorods and eventually into nanolines over time. nih.gov This highlights TEM's ability to capture the dynamics of morphological conversion in maleate-containing polymer systems.

For a hypothetical crosslinked polymer of this compound, TEM analysis could be used to assess the homogeneity of the crosslinked network. The data might look as follows:

Interactive Data Table: Hypothetical TEM Morphological Analysis

| Feature Analyzed | Observation Method | Potential Finding | Significance |

| Network Homogeneity | Bright-field TEM of ultramicrotomed sections | Uniform contrast throughout the matrix | Indicates a well-dispersed, uniform crosslinked network. |

| Nanoscale Aggregates | High-resolution TEM | Presence of nanoscale domains with different electron density | Suggests microphase separation or the formation of localized, highly crosslinked regions. |

| Particle Dispersion (in a composite) | Bright-field TEM | Evenly distributed dark spots (nanofillers) within the polymer matrix | Confirms successful exfoliation and dispersion of nanofillers. |

| Surface Morphology | TEM of replica films | Textured or smooth surface at the nanoscale | Provides insight into the surface properties and potential for applications like coatings. |

These analyses provide crucial information linking the polymer's nanoscale structure to its macroscopic properties.

X-ray Diffraction (XRD) for Crystallinity and Polymorphism

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure of materials. In polymer science, XRD is used to determine the degree of crystallinity, identify different crystalline phases (polymorphism), and calculate crystallite size.

A polymer's XRD pattern is typically composed of sharp, narrow peaks superimposed on a broad, diffuse halo. The sharp peaks arise from the ordered, crystalline regions where polymer chains are packed in a regular lattice, while the broad halo originates from the disordered, amorphous regions. whiterose.ac.uk The degree of crystallinity can be calculated by comparing the integrated area of the crystalline peaks to the total area under the diffraction curve. researchgate.net

Polymers derived from this compound are generally expected to be amorphous due to the bulky side groups which hinder regular chain packing. This would result in an XRD pattern dominated by a broad amorphous halo. However, copolymerization or blending with crystalline polymers could introduce crystalline features.

Furthermore, small molecule esters, and potentially their polymers under specific conditions, can exhibit polymorphism, where they crystallize into two or more different crystal structures. Studies on other butyl esters have revealed such polymorphic behavior, where different processing conditions lead to distinct crystal packing arrangements, such as layered or helical structures. researchgate.net

Research on the effect of maleate esters on the polymorphism of isotactic polypropylene (iPP) shows that these additives can influence the formation of different crystalline forms (e.g., α-monoclinic and β-hexagonal forms). worldscientific.com The presence of maleate esters was found to alter the relative amounts of these polymorphs.

A hypothetical XRD analysis of a semi-crystalline copolymer containing this compound might yield the following data, indicating the presence of different polymorphs.

Interactive Data Table: Example XRD Peak Analysis for a Hypothetical Maleate Copolymer

| 2θ Angle (degrees) | d-spacing (Å) | Miller Indices (hkl) | Crystalline Form | Relative Intensity (%) |

| 14.1 | 6.28 | (110) | α-form | 100 |

| 16.0 | 5.53 | (300) | β-form | 25 |

| 16.8 | 5.27 | (040) | α-form | 85 |

| 18.5 | 4.79 | (130) | α-form | 50 |

| 21.2 | 4.19 | (111) | β-form | 15 |

| 21.8 | 4.07 | (060) | α-form | 40 |

This data would allow for the quantification of the degree of crystallinity and the relative proportions of the α and β polymorphs, providing critical information on how the incorporation of this compound influences the solid-state structure of the host polymer.

Computational Chemistry and Theoretical Modeling of Butyl 2 Hydroxyethyl Maleate

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This technique allows for the exploration of dynamic processes, conformational changes, and intermolecular interactions in condensed phases (liquids or solids). mdpi.comacs.org

Butyl 2-hydroxyethyl maleate (B1232345) possesses significant conformational flexibility due to the rotatable single bonds in its butyl and hydroxyethyl (B10761427) side chains. MD simulations are an ideal tool for exploring the vast conformational space of such molecules to identify low-energy, stable conformers. scholaris.ca By simulating the molecule's movement over nanoseconds or longer, researchers can analyze the probability of different torsional angles and understand the energetic landscape of the molecule. unt.edu

Furthermore, MD simulations provide detailed insights into intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water) or other molecules, one can study hydrogen bonding, van der Waals forces, and electrostatic interactions. dntb.gov.ua For Butyl 2-hydroxyethyl maleate, the hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, while the carbonyl oxygens are strong hydrogen bond acceptors. These interactions are crucial for understanding its solubility, miscibility with other polymers, and self-assembly behavior.

Computational methods can be used to model the entire pathway of a chemical reaction, from reactants to products, via the transition state. This is particularly useful for understanding reaction mechanisms and calculating activation energies, which determine reaction rates. mdpi.com

For this compound, a key reaction is free-radical polymerization across the carbon-carbon double bond. DFT calculations can be employed to model the initiation, propagation, and termination steps of this process. nih.govresearchgate.netmdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Similarly, the esterification of maleic anhydride (B1165640) with butanol and ethylene (B1197577) glycol to form the target molecule can be modeled. core.ac.ukresearchgate.netpan.pl Computational studies on such reactions can help identify the rate-determining step and evaluate the efficacy of different catalysts by calculating the activation barriers for catalyzed versus uncatalyzed pathways. ppor.az

The table below provides illustrative activation energy values for a related esterification reaction.

| Reaction Stage | Catalyst | Activation Energy (kJ/mol) |

| Monoesterification | None | ~47 |

| Diesterification | Sulfuric Acid | ~60 |

| Diesterification | None | ~75 |

| Data based on kinetic studies of maleic anhydride esterification. researchgate.netppor.az |

Mechanistic Insights from Computational Studies

The integration of quantum chemical calculations and molecular dynamics simulations provides a comprehensive, atomistic understanding of the chemical behavior of this compound. Computational studies offer mechanistic insights that are often difficult to obtain through experimental means alone.

By modeling the electronic structure, researchers can rationalize the molecule's reactivity towards different chemical species. For example, the analysis of frontier molecular orbitals and MEP maps can predict the regioselectivity of addition reactions to the double bond. rsc.org Conformational analysis via MD simulations reveals the molecule's preferred shapes, which influences its physical properties and how it interacts with other molecules in a mixture or polymer matrix.

Simulations of reaction pathways, such as polymerization or hydrolysis, allow for the detailed examination of transition states and reaction intermediates. This knowledge is invaluable for optimizing reaction conditions, designing more efficient catalysts, and controlling the final properties of materials derived from this monomer. mdpi.com Ultimately, theoretical modeling serves as a predictive tool, guiding experimental work and accelerating the design and development of new applications for this compound.

Structure-Activity/Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. These models are built on calculated molecular descriptors that quantify various aspects of a molecule's physicochemical properties.

While a specific QSAR/QSRR study for this compound is not available, the methodology can be described in the context of this molecule and its potential applications. For example, this compound could be a monomer in polymerization reactions. A QSRR model could be developed to predict its reactivity with different co-monomers.

To build such a model, a series of related maleate esters would be synthesized, and their reactivity in a specific reaction (e.g., copolymerization) would be experimentally measured. Then, a wide range of molecular descriptors for each ester would be calculated using computational chemistry software. These descriptors can be categorized as:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO energies, and electronegativity.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Thermodynamic Descriptors: Heat of formation, and solvation energy.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to find a mathematical equation that best correlates the experimental reactivity with a subset of the calculated descriptors.

Table 2: Illustrative Descriptors for a Hypothetical QSRR Model of Maleate Ester Reactivity

| Compound | Reactivity (Experimental) | LUMO Energy (eV) | Molecular Volume (ų) | LogP |

| Dimethyl maleate | 0.85 | -0.52 | 120.5 | 0.5 |

| Diethyl maleate | 0.79 | -0.55 | 152.8 | 1.3 |

| Dibutyl maleate | 0.72 | -0.58 | 217.4 | 2.9 |

| This compound | Predicted | -0.56 | 185.1 | 1.8 |

This table is for illustrative purposes to demonstrate the components of a QSAR/QSRR model. The reactivity values are hypothetical.

The resulting QSAR/QSRR equation could then be used to predict the reactivity of new, unsynthesized maleate esters, such as this compound, thereby guiding the design of new monomers with desired properties. Similar approaches have been used to develop QSAR models for the toxicity of aliphatic esters and the mutagenicity of α,β-unsaturated carbonyl compounds, a class to which this compound belongs. researchgate.netnih.gov

Environmental Fate and Degradation Pathways of Butyl 2 Hydroxyethyl Maleate

Abiotic Degradation Mechanisms

Abiotic degradation encompasses chemical and physical processes that occur without the involvement of living organisms. For Butyl 2-hydroxyethyl maleate (B1232345), the key abiotic pathways include hydrolysis, photolysis, and oxidation by atmospheric radicals.

Hydrolysis is a significant degradation pathway for esters in aqueous environments. Butyl 2-hydroxyethyl maleate, containing two ester linkages, is susceptible to hydrolysis, which involves the cleavage of these bonds by water. This process can be influenced by pH and temperature.

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Product 1 | Product 2 | Product 3 |

| This compound | Maleic acid | Butanol | 2-hydroxyethanol |

Photolytic degradation involves the breakdown of a chemical compound by light energy. This compound, as an α,β-unsaturated ester, has the potential to undergo photolytic degradation. The double bond in the maleate moiety can absorb ultraviolet (UV) radiation, leading to electronic excitation and subsequent chemical reactions. nih.govacs.orgelsevierpure.com

Direct photolysis occurs when the molecule itself absorbs light, while indirect photolysis involves other light-absorbing species (photosensitizers) that transfer energy to the target molecule. For unsaturated esters, photochemical reactions can include E/Z (cis/trans) isomerization and photoenolization. nih.govacs.org These processes can alter the chemical structure of the molecule, potentially leading to further degradation. While specific quantum yields and environmental half-lives for the photolysis of this compound are not documented, its structural features suggest a susceptibility to this degradation pathway, particularly in sunlit surface waters.

In the atmosphere, organic compounds are primarily degraded by reaction with highly reactive species, most notably the hydroxyl radical (OH•). copernicus.org The reaction of OH radicals with this compound is expected to be a significant atmospheric removal process. The potential sites for OH radical attack include the carbon-carbon double bond and the C-H bonds of the alkyl and hydroxyethyl (B10761427) groups.

The addition of an OH radical to the double bond is a likely and rapid reaction pathway for unsaturated compounds. copernicus.org This would lead to the formation of a highly reactive radical intermediate, which can then undergo further reactions with molecular oxygen. copernicus.org Additionally, hydrogen abstraction from the butyl and hydroxyethyl chains can occur, initiating a cascade of oxidative reactions. The rate of these reactions determines the atmospheric lifetime of the compound. While a specific rate constant for this compound is unavailable, by analogy with other unsaturated esters and ketones, the reaction with OH radicals is expected to be relatively fast. copernicus.org

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the removal of organic pollutants from the environment.

The biodegradation of this compound is anticipated to proceed through the action of microbial enzymes. The ester linkages are prime targets for enzymatic hydrolysis by esterases, which are common in a wide range of microorganisms. nih.gov

Under aerobic conditions , the initial step in the biodegradation of ester-containing compounds is typically the hydrolysis of the ester bonds. nih.govmdpi.com For this compound, this would result in the formation of maleic acid, butanol, and 2-hydroxyethanol. These smaller, more polar molecules are then generally more amenable to further microbial degradation. Maleic acid itself is known to be biodegradable under aerobic conditions. wikipedia.org The subsequent degradation of butanol and 2-hydroxyethanol would proceed through established metabolic pathways, ultimately leading to mineralization to carbon dioxide and water.